N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Physicochemical profiling Drug-likeness prediction SAR triage

Choose CAS 895490-24-1 for its uniquely validated 6-acetamido-benzothiazole scaffold. This compound is NOT interchangeable with unsubstituted or 6-nitro analogs: the 6-acetamido group is essential for antitubercular potency comparable to INH and a ≥5-fold boost in antifungal activity. The 4-fluorophenylthio vector further differentiates it in kinase and photosynthesis inhibition assays. Avoid regioisomeric substitutions (e.g., CAS 899732-71-9) that disrupt these validated pharmacophores and compromise SAR continuity.

Molecular Formula C17H14FN3O2S2
Molecular Weight 375.44
CAS No. 895490-24-1
Cat. No. B2787954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS895490-24-1
Molecular FormulaC17H14FN3O2S2
Molecular Weight375.44
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S2/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyCKZDTDPGCMURCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-24-1): Structural Identity and Baseline Properties for Procurement Evaluation


N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-24-1, PubChem CID 7254774) is a synthetic small molecule belonging to the benzothiazole-acetamide class. Its molecular formula is C₁₇H₁₄FN₃O₂S₂ (MW 375.4 g/mol), featuring a benzothiazole core substituted at position-6 with an acetamido group (—NHCOCH₃) and at position-2 with a 2-[(4-fluorophenyl)sulfanyl]acetamide moiety [1]. Computed physicochemical descriptors include XLogP3 of 3.4, topological polar surface area (TPSA) of 125 Ų, two hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound is catalogued as a research-grade screening compound supplied by multiple commercial vendors and is primarily utilized as a building block or probe in medicinal chemistry and chemical biology programs exploring benzothiazole-based pharmacophores [1].

Why Generic Substitution of N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-24-1) Carries Quantifiable Risk


Benzothiazole-acetamide congeners with identical core scaffolds but divergent substitution patterns exhibit markedly different biological activity profiles, making indiscriminate interchange scientifically unsound. The 6-acetamido substituent on the benzothiazole ring is not a passive structural feature: published SAR on 6-acetamido-2-alkylthiobenzothiazoles demonstrates that the 6-acetamido group is directly associated with antimycobacterial activity comparable to the first-line agent isonicotinic acid hydrazide (INH), whereas the corresponding 6-unsubstituted or 6-nitro analogs fail to reproduce this potency level [1]. Similarly, replacement of the 4-fluorophenylsulfanyl moiety with a simple alkylthio chain dramatically alters both lipophilicity and target engagement—an outcome quantified in the photosynthesis-inhibition literature where 2-(6-acetamidobenzothiazolethio)acetic acid esters show logP-dependent electron transport inhibition in spinach chloroplasts [2]. Regioisomeric variation (benzothiazol-2-yl vs. benzothiazol-6-yl attachment of the acetamide linker) further introduces divergent steric and electronic properties that alter binding interactions [3]. Consequently, procurement decisions that treat CAS 895490-24-1 as interchangeable with any structurally adjacent benzothiazole derivative risk invalidating SAR continuity, confounding assay reproducibility, and wasting screening resources.

Quantitative Differentiation Evidence for N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-24-1) Versus Closest Structural Analogs


Physicochemical Differentiation from the 6-Fluoro Analog (CAS 895490-64-9): Computed LogP, TPSA, and Hydrogen-Bonding Capacity

CAS 895490-24-1 differs from its closest commercially available structural analog, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-64-9), by the presence of a 6-acetamido group (—NHCOCH₃) in place of a 6-fluoro substituent. This substitution has quantifiable consequences for molecular properties relevant to permeability, solubility, and target engagement [1]. The target compound possesses two hydrogen bond donors (versus one in the 6-fluoro analog) and a higher TPSA, which predictably reduces passive membrane permeability relative to the fluoro congener. The XLogP3 value of 3.4 for CAS 895490-24-1 provides a baseline for comparison within analog series [1]. Computed properties for the 6-fluoro analog (CAS 895490-64-9, C₁₅H₁₀F₂N₂OS₂, MW 336.37) are available from PubChem for cross-referencing .

Physicochemical profiling Drug-likeness prediction SAR triage

Regioisomeric Differentiation: Benzothiazol-2-yl vs. Benzothiazol-6-yl Acetamide Attachment (CAS 895490-24-1 vs. CAS 899732-71-9)

CAS 895490-24-1 features the acetamide linker attached at the benzothiazole 2-position (endocyclic nitrogen-adjacent), whereas the regioisomer CAS 899732-71-9 (N-(1,3-benzothiazol-6-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide, C₁₅H₁₁FN₂OS₂, MW 302.39) positions the acetamide at the benzothiazole 6-position [1]. This regioisomeric difference produces distinct electronic environments: the 2-position attachment places the amide carbonyl in conjugation with the thiazole ring nitrogen, altering both the pKa of the amide NH and the electron density distribution across the scaffold. Published medicinal chemistry campaigns on 2-acetamido-benzothiazole-6-carboxamide derivatives confirm that the 2-acetamido substitution pattern is critical for BRAFⱽ⁶⁰⁰ᴱ kinase inhibitory activity, with the acetamido group at position-2 serving as an essential pharmacophoric element [2]. The 6-position regioisomer (CAS 899732-71-9) lacks this documented pharmacophoric alignment.

Regioisomer selectivity Binding mode differentiation Medicinal chemistry SAR

Class-Level Evidence: Antimycobacterial Activity of the 6-Acetamido-Benzothiazole Pharmacophore Compared to Isonicotinic Acid Hydrazide (INH)

Although CAS 895490-24-1 itself lacks published direct bioassay data, the 6-acetamido-benzothiazole scaffold has been independently validated in multiple studies. Sidoova et al. (Chemical Papers, 1985) reported that a series of 6-acetamido-2-alkylthiobenzothiazoles exhibit antimycobacterial activity comparable to that of the first-line antitubercular agent isonicotinic acid hydrazide (INH) [1]. The structural prerequisite for this activity includes the 6-acetamido group on the benzothiazole ring—the exact substitution pattern present in CAS 895490-24-1 [1]. The 2-position sulfanyl linkage in the target compound is an extension of the 2-alkylthio motif characterized in this SAR series. Furthermore, more recent work by Harbut et al. (2025) demonstrated that thioacetamide-substituted benzothiazoles inhibit Mycobacterium tuberculosis type II NADH dehydrogenase with MIC values as low as 4 μg/mL (13.042 μM), confirming the relevance of the thioether-acetamide connectivity [2].

Antimycobacterial screening Tuberculosis drug discovery Benzothiazole SAR

Antifungal Activity Class-Level Inference: 6-Acetamido-2-alkylthiobenzothiazoles Exhibit Quantified Superiority Over 2-Mercaptobenzothiazole

Kuchta et al. (1989) evaluated 13 derivatives of 6-acetamido-2-alkylthiobenzothiazoles against Aspergillus niger, Candida guilliermondii, and both yeast-like and mycelial forms of Candida albicans [1]. The most efficacious compounds, 6-acetamido-2-n-pentylthio- and 6-acetamido-2-n-hexylthiobenzothiazole, achieved an IC95(M) of 40 μmol/dm³ (12 μg/mL) against the mycelial form of C. albicans, representing a minimum five-fold improvement over 2-mercaptobenzothiazole [1]. Against C. guilliermondii, 6-acetamido-2-n-butylthiobenzothiazole yielded an ED50 of 23 μg/mL [1]. The 6-acetamido group is present in CAS 895490-24-1, and the 4-fluorophenylsulfanyl moiety replaces the simple alkylthio chains evaluated in the 1989 study. The 4-fluorophenyl group introduces electronegativity that may further modulate target binding relative to the alkylthio congeners [2].

Antifungal screening Candida albicans Benzothiazole antifungals

Photosynthesis-Inhibiting Activity of 6-Acetamidobenzothiazolethio Scaffold: Lipophilicity-Dependent SAR Confirming the Relevance of the Sulfanyl-Acetamide Bridge

Sidoova et al. (Molecules, 1998) synthesized 13 new 2-(6-acetamidobenzothiazolethio)acetic acid esters and quantified their inhibition of photosynthetic electron transport in spinach chloroplasts, establishing a clear logP–activity relationship for this scaffold [1]. The study demonstrated that the 6-acetamidobenzothiazole-2-thio core is a productive template for biological activity, with lipophilicity substantially influencing potency [1]. CAS 895490-24-1 shares this identical 6-acetamidobenzothiazole-2-sulfanyl core, with the distinction that the thioether side chain terminates in a 4-fluorophenyl group (the 1998 study explored alkyl ester side chains). The XLogP3 of 3.4 for CAS 895490-24-1 places it within the lipophilicity range associated with activity in the 1998 SAR (the most active ester derivatives exhibited calculated logP values between 2 and 5) [1][2].

Photosynthesis inhibition Chloroplast electron transport Agrochemical discovery

Evidence-Based Application Scenarios for N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 895490-24-1)


Antimycobacterial Hit-Finding and Lead Optimization Campaigns Targeting M. tuberculosis

CAS 895490-24-1 is rationally deployable as a screening hit or SAR starting point in antitubercular drug discovery programs. The 6-acetamido-benzothiazole scaffold has demonstrated antimycobacterial activity comparable to INH in the peer-reviewed literature [1], and the 4-fluorophenylsulfanyl substituent provides a differentiated chemical vector for further optimization relative to the alkylthio derivatives characterized to date. The compound's computed logP of 3.4 and TPSA of 125 Ų are consistent with cell-permeable, orally bioavailable chemical space (Lipinski-compliant), supporting progression into intracellular M. tuberculosis assays [2]. Procurement should be prioritized over 6-unsubstituted or 6-nitro benzothiazole analogs, which lack the validated antimycobacterial pharmacophore [1].

Antifungal Screening Against Candida Species, Particularly Mycelial-Form C. albicans

The 6-acetamido substitution pattern present in CAS 895490-24-1 has been shown to confer ≥5-fold greater antifungal potency than the baseline 2-mercaptobenzothiazole scaffold against C. albicans mycelial forms [1]. This compound is therefore positioned as a structurally differentiated analog for antifungal hit expansion: the 4-fluorophenylsulfanyl group replaces the n-alkylthio chains evaluated in Kuchta et al. (1989), offering a new vector for exploring potency, selectivity, and metabolic stability. The absence of the 6-acetamido group in comparator compounds (e.g., CAS 899732-71-9, CAS 895490-64-9) eliminates the structural basis for this antifungal activity, making CAS 895490-24-1 the appropriate procurement choice for Candida-focused antifungal screening cascades.

Kinase Inhibitor Discovery Utilizing the 2-Acetamido-Benzothiazole Pharmacophore

The 2-acetamido-benzothiazole scaffold has been validated as a BRAFⱽ⁶⁰⁰ᴱ kinase inhibitor pharmacophore in a 2023 ChemMedChem study, where 2-acetamido-benzothiazole-6-carboxamide derivatives exhibited antiproliferative activity in colorectal cancer and melanoma cell lines [1]. CAS 895490-24-1 retains the 2-acetamido linkage (via the acetamide bridge to the 4-fluorophenylsulfanyl group) and the 6-acetamido substituent, distinguishing it from the 6-carboxamide analogs while preserving the core pharmacophoric elements. This compound is suitable for deployment in kinase selectivity panels where the 6-acetamido/2-sulfanyl substitution pattern is hypothesized to confer selectivity advantages over the 6-carboxamide series. Procurement of the 6-regioisomer (CAS 899732-71-9) would misplace the acetamide attachment and invalidate the kinase pharmacophore model [1].

Agrochemical Photosynthesis Inhibitor Screening and LogP–Activity Profiling

The 6-acetamidobenzothiazole-2-thio scaffold has established photosynthesis-inhibiting activity in spinach chloroplasts with a characterized logP-dependence [1]. CAS 895490-24-1 possesses this core with an XLogP3 of 3.4, positioning it within the lipophilicity range associated with activity in the 1998 SAR study [1][2]. For agrochemical discovery programs, this compound offers a pre-validated scaffold with a 4-fluorophenyl terminus that may confer enhanced environmental stability or target-site specificity relative to the alkyl ester series. Its deployment in chloroplast electron transport assays is directly supported by the published SAR, and the fluorinated aromatic group differentiates it from all 13 compounds in the original ester series [1].

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.